molecular formula C13H24N2O4 B12931000 (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid

Cat. No.: B12931000
M. Wt: 272.34 g/mol
InChI Key: VKAFMCGVCYELBN-RTBKNWGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Amino Acid Coupling: The final step involves coupling the Boc-protected piperidine with an amino acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-ethylpiperidin-4-yl)acetic acid
  • (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-propylpiperidin-4-yl)acetic acid

Uniqueness

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

(2S)-2-amino-2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-8-7-9(10(14)11(16)17)5-6-15(8)12(18)19-13(2,3)4/h8-10H,5-7,14H2,1-4H3,(H,16,17)/t8?,9?,10-/m0/s1

InChI Key

VKAFMCGVCYELBN-RTBKNWGFSA-N

Isomeric SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)[C@@H](C(=O)O)N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N

Origin of Product

United States

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